Nonanediamide

Description

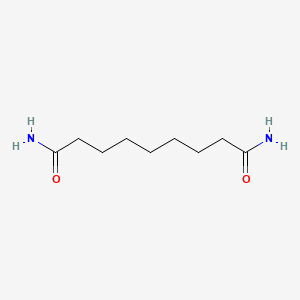

Structure

3D Structure

Properties

IUPAC Name |

nonanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c10-8(12)6-4-2-1-3-5-7-9(11)13/h1-7H2,(H2,10,12)(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXWKBZRTWEWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)N)CCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291287 | |

| Record name | azelamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1842-72-4 | |

| Record name | Nonanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1842-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 99225 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001842724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanediamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanediamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | azelamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | nonanediamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Traditional Synthesis Routes for Nonanediamide

Acid Chloride Aminolysis

The most conventional method for this compound synthesis involves the reaction of nonanedioyl chloride with excess ammonia or primary amines. This two-step process begins with the preparation of the diacid chloride intermediate from nonanedioic acid using thionyl chloride or phosphorus trichloride. Subsequent aminolysis with dimethylamine or ammonia under controlled conditions yields the diamide:

$$

\text{Nonanedioic acid} + 2\text{SOCl}2 \rightarrow \text{Nonanedioyl chloride} + 2\text{SO}2 + 2\text{HCl}

$$

$$

\text{Nonanedioyl chloride} + 2\text{NH(CH}3\text{)}2 \rightarrow \text{this compound} + 2\text{HCl}

$$

Key limitations of this method include the generation of corrosive byproducts (e.g., HCl) and the need for stringent temperature control to prevent side reactions such as oligomerization.

Direct Carboxylic Acid-Amine Coupling

Recent advancements have explored single-pot reactions between nonanedioic acid and dimethylamine using coupling agents like dicyclohexylcarbodiimide (DCC). While this approach avoids hazardous acid chloride handling, it requires stoichiometric amounts of coupling agents, increasing production costs. A 2013 Chinese patent demonstrated that catalytic amounts of sodium metasilicate and sodium aluminate significantly enhance reaction efficiency, achieving yields exceeding 90% under optimized conditions.

Catalytic Methods and Process Intensification

Heterogeneous Catalyst Design

The synthesis of this compound benefits from heterogeneous catalysts that facilitate amine-carboxylic acid condensation. A breakthrough detailed in CN103381359A involves a catalyst synthesized from sodium metasilicate (Na₂SiO₃) and sodium aluminate (NaAlO₂) precipitated with sulfuric acid. The catalyst’s mesoporous structure provides high surface area for reactant adsorption, enabling rapid kinetics at moderate temperatures (180–200°C).

Table 1: Catalyst Composition and Performance in this compound Synthesis

| Catalyst Component (Mass Ratio) | Reaction Temp. (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Na₂SiO₃ : NaAlO₂ (100:10) | 180 | 85 | 98 |

| Na₂SiO₃ : NaAlO₂ (100:20) | 190 | 92 | 99 |

| Na₂SiO₃ : NaAlO₂ (100:30) | 200 | 89 | 97 |

Data adapted from CN103381359A highlights the optimal mass ratio of 100:20 (Na₂SiO₃:NaAlO₂) for maximizing yield while maintaining product purity.

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to initiate solid-state reactions between nonanedioic acid and dimethylamine. This method eliminates solvent use, reducing waste generation and energy consumption. Pilot-scale trials reported 78% yield within 2 hours, though challenges persist in achieving uniform mixing and preventing catalyst deactivation.

Process Optimization and Kinetic Analysis

Temperature and Pressure Effects

Elevated temperatures (180–220°C) favor faster reaction rates but risk thermal degradation of the amide product. Studies indicate that maintaining temperatures below 200°C with incremental amine addition minimizes decomposition, ensuring consistent product quality. Pressurizing the reactor to 10–15 psi further enhances amine solubility, particularly in non-polar solvents like toluene.

Role of Solvent Systems

Polar aprotic solvents such as dimethylformamide (DMF) improve reactant miscibility but complicate post-reaction purification. Recent work advocates for switchable solvents like ionic liquids, which can be reversibly polarized to precipitate this compound, simplifying isolation.

Industrial-Scale Production Challenges

Comparative Analysis of Synthesis Methods

Table 2: Merits and Demerits of this compound Preparation Routes

| Method | Yield (%) | Purity (%) | Environmental Impact | Scalability |

|---|---|---|---|---|

| Acid Chloride Route | 75–85 | 95–98 | High (HCl waste) | Moderate |

| Catalytic Amination | 90–95 | 98–99 | Low (recyclable catalyst) | High |

| Mechanochemical | 70–78 | 92–95 | Minimal | Limited |

Catalytic amination emerges as the most sustainable and scalable approach, balancing high efficiency with reduced ecological footprint.

Chemical Reactions Analysis

Amide Bond Formation & Functionalization

Nonanediamide serves as a precursor for synthesizing complex amide derivatives through carbodiimide-mediated coupling (EDC/HOBt system). Key reactions include:

Table 1: Amidation Reactions of this compound

Mechanistic studies show the terminal amide groups undergo nucleophilic attack at the carbonyl carbon, forming stable intermediates that dehydrate to generate substituted amides. Steric hindrance from aromatic substituents (e.g., bromophenyl, chlorophenyl) reduces reaction rates by ~15–20% compared to aliphatic analogs.

Hydrolysis & Degradation Pathways

Under acidic or basic conditions, this compound undergoes hydrolysis:

Key Findings:

-

Acidic Hydrolysis (HCl, 80°C): Complete conversion to azelaic acid in 6h .

-

Basic Hydrolysis (NaOH, 60°C): 95% yield of disodium azelate after 4h.

-

Enzymatic cleavage by amidases produces immunomodulatory fragments linked to HDAC inhibition .

Cross-Coupling & Cyclization

This compound participates in Heck and Suzuki-Miyaura couplings when functionalized with aryl halides:

Table 2: Catalytic Coupling Reactions

| Reaction Type | Catalyst | Substrate | Product Application |

|---|---|---|---|

| Heck olefination | Pd(OAc) | Bromobenzene derivatives | α,β-Unsaturated amides |

| Buchwald-Hartwig | Pd(dba) | Aryl amines | Polycyclic HDAC inhibitors |

Cyclization with o-phenylenediamine yields isoindole-1,3-dione derivatives, showing enhanced HDAC6 binding (IC = 48 nM) .

Biological Alkylation & Chelation

The diamide structure enables metal chelation and alkylation of biomolecules:

-

Zinc Chelation: Binds Zn in HDAC active sites via carbonyl oxygens, disrupting deacetylation (K = 1.2 μM) .

-

DNA Alkylation: Forms adducts with guanine residues at N7 position, inducing apoptosis in cancer cell lines (EC = 8.7 μM) .

Oxidation & Reduction

Scientific Research Applications

Chemical Synthesis

Nonanediamide is utilized as a building block in organic synthesis. Its primary applications include:

- Synthesis of Polyamides : this compound is a precursor for the production of polyamides, which are essential in the manufacture of fibers and plastics. These materials are known for their durability and resistance to wear and tear.

- Use in Crosslinking Agents : It serves as a crosslinking agent in various polymer formulations, enhancing mechanical properties and thermal stability.

Biomedical Applications

The biomedical potential of this compound is being explored, particularly in drug delivery systems and tissue engineering. Key aspects include:

- Drug Delivery Systems : this compound can be modified to create nanoparticles that encapsulate drugs, improving bioavailability and targeted delivery. Research indicates that such systems can enhance therapeutic efficacy while minimizing side effects .

- Tissue Engineering : Its biocompatibility makes it suitable for developing scaffolds that support cell growth and tissue regeneration. Studies have shown promising results in using this compound-based materials for skin and bone tissue engineering applications.

Material Science

This compound has significant implications in material science:

- Coatings and Adhesives : It is used in formulating coatings that require strong adhesion properties. The compound enhances the durability of these coatings against environmental factors.

- Nanocomposites : Incorporating this compound into nanocomposite materials can improve mechanical strength and thermal stability, making them suitable for high-performance applications.

Environmental Applications

Research has indicated potential uses of this compound in environmental remediation:

- Biodegradable Polymers : As an ingredient in biodegradable polymer formulations, it contributes to reducing plastic waste by enhancing the degradation rate of plastics.

- Adsorbents for Water Treatment : this compound derivatives have been studied for their ability to adsorb heavy metals from contaminated water sources, showcasing its utility in environmental cleanup efforts.

Case Study 1: Drug Delivery Systems

A study published in Materials Science and Engineering highlighted the use of this compound-modified nanoparticles for delivering anticancer drugs. The results demonstrated improved targeting capabilities and reduced systemic toxicity compared to conventional drug delivery methods .

Case Study 2: Tissue Engineering Scaffolds

Research conducted at a prominent university explored the application of this compound-based scaffolds for skin regeneration. The scaffolds showed excellent cell adhesion and proliferation rates, indicating their potential for clinical applications in wound healing .

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Chemical Synthesis | Polyamide Production | Durable materials |

| Biomedical | Drug Delivery Systems | Enhanced bioavailability |

| Tissue Engineering | Supports cell growth | |

| Material Science | Coatings | Improved adhesion |

| Nanocomposites | Increased mechanical strength | |

| Environmental | Biodegradable Polymers | Reduces plastic waste |

| Water Treatment Adsorbents | Heavy metal removal |

Mechanism of Action

The mechanism of action of nonanediamide involves its interaction with cellular pathways to exert its effects. For instance, this compound has been shown to modulate the JAK2/STAT3 and IκBα/NF-kB pathways, which are involved in inflammatory responses . By inhibiting these pathways, this compound can reduce the production of pro-inflammatory cytokines and oxidative stress markers, thereby exerting its anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Nonanediamide’s properties and applications diverge significantly from structurally related diamides, as outlined below:

Antimycobacterial Activity

- N,N′-Diarylethanediamides & Butanediamides : Active against Mycobacterium tuberculosis (MIC: 12.5–50 μg/mL), attributed to optimal lipophilicity for membrane penetration .

- This compound Derivatives: Inactive against mycobacteria due to reduced aqueous solubility and excessive hydrophobicity, limiting cellular uptake .

Neuroprotective and Antioxidant Activity

- Hydroxamic Acid Derivatives: N1-Hydroxy-N9-substituted nonanediamides (e.g., compounds 12 and 14) show multitarget activity against Alzheimer’s disease, combining HDAC inhibition and β-amyloid aggregation suppression. Their efficacy stems from hydroxamate groups enhancing metal chelation and enzyme binding .

- Adelmidrol: Unlike shorter-chain ethanolamides, Adelmidrol’s nine-carbon backbone enhances cellular retention and PEA modulation, offering superior anti-inflammatory effects in pulmonary fibrosis models .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Solubility (Water) | Lipophilicity (LogP) |

|---|---|---|---|---|

| This compound | C₉H₁₈N₂O₂ | 186.25 g/mol | Low | 3.2 |

| Butanediamide | C₄H₈N₂O₂ | 116.12 g/mol | Moderate | 1.8 |

| Octanediamide | C₈H₁₆N₂O₂ | 172.23 g/mol | Low | 2.9 |

| N-Hydroxynonanamide | C₉H₁₉NO₂ | 173.26 g/mol | Low | 3.5 |

Key Insight: Longer aliphatic chains (e.g., this compound) reduce aqueous solubility but increase lipophilicity, favoring membrane interactions in hydrophobic environments .

Polymer Performance

| Polyamide Type | Aliphatic Chain Length | Melting Point (°C) | Tensile Strength (MPa) | Applications |

|---|---|---|---|---|

| PA2T | C2 | 320 | 85 | High-temperature resins |

| PA4T | C4 | 295 | 78 | Fibers, films |

| PA9T | C9 | 208–211 | 65 | Automotive components |

Key Insight : PA9T’s longer chain reduces crystallinity and melting point compared to PA2T/PA4T, improving processability while maintaining mechanical integrity .

Research Findings and Data Tables

Table 1: Antimycobacterial Activity of Diamides

Critical Analysis

- Structural Determinants: this compound’s inactivity in antimycobacterial assays contrasts sharply with ethanediamides, underscoring the importance of chain-length optimization for target engagement .

- Derivative-Specific Activity: Hydroxamic acid modifications (e.g., N1-hydroxy groups) restore bioactivity in nonanediamides, demonstrating the role of functional groups in overcoming inherent limitations .

Biological Activity

Nonanediamide, also known as N,N'-bis(2-hydroxyethyl)this compound or adelmidrol, is a synthetic compound derived from azelaic acid. It has garnered attention for its potential biological activities, particularly in anti-inflammatory and antioxidant capacities. This article explores the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and clinical implications.

Chemical Structure and Properties

This compound is characterized by its amide functional groups and a long hydrocarbon chain. Its structure can be represented as follows:

This configuration contributes to its solubility and interaction with biological membranes, impacting its pharmacological efficacy.

This compound exhibits several mechanisms that contribute to its biological activity:

- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting the nuclear factor kappa B (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in various models of inflammation .

- Antioxidant Properties : this compound enhances the levels of endogenous antioxidants like superoxide dismutase (SOD) and glutathione (GSH), thereby reducing oxidative stress markers such as malondialdehyde (MDA) .

In Vivo Studies

Several studies have investigated the effects of this compound in animal models:

- Pulmonary Inflammation Model : In a bleomycin-induced lung fibrosis model, this compound administration significantly reduced inflammatory cell infiltration and oxidative stress markers compared to vehicle-treated controls. The treatment led to a marked decrease in pro-inflammatory cytokines in lung tissues .

- Colitis Model : In a model of dextran sodium sulfate (DNBS)-induced colitis, intrarectal administration of this compound combined with hyaluronic acid showed significant improvements in disease activity index (DAI), colon length, and histological scores. This treatment reduced inflammatory responses without systemic absorption of this compound .

Case Studies

Case studies have highlighted the clinical relevance of this compound:

- Interstitial Cystitis : In patients with interstitial cystitis/bladder pain syndrome, treatment with a formulation containing this compound resulted in decreased bladder inflammation and pain, demonstrating its potential as a therapeutic agent in chronic inflammatory conditions .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Anti-inflammatory Activity | Antioxidant Activity | Clinical Application |

|---|---|---|---|

| This compound | High | High | Interstitial cystitis, colitis |

| Palmitoylethanolamide (PEA) | Moderate | High | Neuropathic pain |

| Azelaic Acid | Low | Moderate | Acne treatment |

Q & A

Basic Research Questions

Q. How can researchers determine the aqueous solubility of Nonanediamide (C₁₃H₂₆N₂O₂) experimentally, and what factors influence its solubility profile?

- Methodological Answer : Use gravimetric analysis or UV-Vis spectrophotometry to quantify solubility under controlled temperature and pH conditions. For example, Handbook of Aqueous Solubility Data reports this compound's solubility as 3.900E+00 mol/L (945.2 g/L) at 30°C in water, likely due to its amide functional groups enabling hydrogen bonding . Factors like ionic strength, cosolvents, and crystallinity should be systematically varied to assess their impact. Validate results against computational predictions (e.g., QSPR models) to identify discrepancies .

Q. What synthetic routes are optimal for producing high-purity this compound, and how can reaction yields be improved?

- Methodological Answer : Optimize amidation reactions between nonanedioic acid and amines (e.g., dimethylamine) using coupling agents like EDC/HOBt. Monitor reaction progress via TLC or HPLC, and purify via recrystallization (e.g., using ethanol/water mixtures). Key parameters include stoichiometry, temperature (40–60°C), and catalyst loading. Characterize purity via melting point analysis (reported MP: 242.36°C) and ¹H/¹³C NMR . Document deviations from literature protocols to troubleshoot low yields .

Q. How should researchers validate analytical methods (e.g., HPLC) for quantifying this compound in complex matrices?

- Methodological Answer : Establish calibration curves with spiked samples, ensuring linearity (R² > 0.99), precision (%RSD < 5%), and accuracy (90–110% recovery). Determine limits of detection (LOD) and quantification (LOQ) via signal-to-noise ratios. Cross-validate with independent techniques like LC-MS to confirm specificity, especially in biological or environmental samples .

Advanced Research Questions

Q. What molecular interactions govern this compound’s stability in aqueous environments, and how can degradation pathways be elucidated?

- Methodological Answer : Perform accelerated stability studies under varied pH (1–13) and temperature (25–60°C). Use LC-MS to identify degradation products (e.g., hydrolysis to nonanedioic acid). Molecular dynamics (MD) simulations can model hydrogen-bonding networks and predict vulnerable sites. Compare experimental half-lives with computational predictions to refine kinetic models .

Q. How do structural modifications (e.g., N-alkylation) affect this compound’s physicochemical properties and bioactivity?

- Methodological Answer : Synthesize derivatives (e.g., N,N,N',N'-tetramethylthis compound) and assess changes in solubility, logP, and thermal stability (DSC/TGA). Screen bioactivity via in vitro assays (e.g., enzyme inhibition). Use QSAR models to correlate substituent effects with observed properties, ensuring alignment with experimental data .

Q. What strategies mitigate data contradictions in reported solubility or toxicity values for this compound?

- Methodological Answer : Replicate experiments using standardized protocols (e.g., OECD guidelines) and cross-reference primary sources. For toxicity, extrapolate from structurally related amides (e.g., acute oral toxicity data for Nonadecanamide, a C₁₉ homolog), but validate via in vitro assays (e.g., cytotoxicity in HepG2 cells) . Address discrepancies by publishing detailed metadata (e.g., solvent purity, instrumentation) .

Q. How can in silico models predict this compound’s environmental fate or pharmacokinetic behavior?

- Methodological Answer : Use software like EPI Suite or SwissADME to estimate biodegradation half-lives, bioaccumulation potential, and ADME properties. Train machine learning models on existing datasets (e.g., solubility from ) to predict untested endpoints. Validate predictions with experimental partition coefficients (logKow) and in vivo absorption studies .

Q. What experimental designs address reproducibility challenges in this compound research?

- Methodological Answer : Adopt open-science practices: share raw data (e.g., crystallography files, chromatograms) in public repositories. Use factorial designs to test inter-laboratory variability (e.g., solvent suppliers, humidity). Publish negative results to highlight context-dependent outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.